molecular formula C14H14ClN3O B7359141 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea

3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea

Cat. No. B7359141
M. Wt: 275.73 g/mol
InChI Key: CURUDMYYMXTZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea, also known as CPIU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves the inhibition of various enzymes and proteins that play a role in the development and progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound also inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. This compound has also been shown to increase the levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In addition, this compound has been shown to increase the levels of autophagy, which is a process that helps to clear damaged proteins and organelles from cells.

Advantages and Limitations for Lab Experiments

3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has several advantages for lab experiments, including its high stability and solubility in water. However, this compound has several limitations, including its low yield and the need for specialized equipment and expertise to synthesize it.

Future Directions

There are several future directions for the study of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models and clinical trials will be important to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves a multi-step process that starts with the reaction of 6-chloroisoquinoline with cyclopropylamine to form 3-(1-chloroisoquinolin-6-yl) cyclopropylamine. This intermediate is then reacted with methyl isocyanate to yield this compound. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the formation of amyloid beta plaques and alpha-synuclein aggregates, respectively.

properties

IUPAC Name

3-(1-chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-18(11-3-4-11)14(19)17-10-2-5-12-9(8-10)6-7-16-13(12)15/h2,5-8,11H,3-4H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURUDMYYMXTZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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